![molecular formula C19H18FN5O3S B2817071 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 906225-39-6](/img/structure/B2817071.png)
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide
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Description
The compound “2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a pyrimido[4,5-d]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with various functional groups including a cyclopropyl group, two methyl groups, a sulfanyl group, and an acetamide group attached to a 2-fluorophenyl ring.
Scientific Research Applications
Molecular Structure and Crystallography
Crystallographic studies have been conducted to understand the structural properties of related compounds, such as those with diaminopyrimidin-2-yl)sulfanyl acetamide derivatives. These studies reveal the conformational dynamics and molecular interactions within these compounds, providing insights into their chemical behavior and potential for interaction with biological targets. For instance, investigations into the crystal structures of related acetamide compounds show folded conformations and the inclination of pyrimidine rings relative to benzene or naphthalene ring systems, indicating the potential for diverse intermolecular interactions (S. Subasri et al., 2017; S. Subasri et al., 2017).
Radiolabeling and Imaging Applications
Compounds within this family have been explored for radiolabeling and imaging applications, particularly in positron emission tomography (PET). For example, research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, highlights their selective ligand binding to proteins such as the translocator protein (18 kDa), suggesting their use in imaging neuroinflammation and other pathological states through PET (F. Dollé et al., 2008).
Quantum Chemical Insights and Drug Design
Quantum chemical analysis provides valuable insights into the molecular structure, interactions, and potential drug likeness of similar compounds. Such studies include natural bond orbital (NBO) analysis, spectroscopic characterization, and molecular docking to assess antiviral potency against specific targets like SARS-CoV-2. These analyses help in understanding the electronic structure, hydrogen bonding interactions, and the potential of these compounds as drug candidates (S. Mary et al., 2020).
Antimicrobial and Antifungal Activities
Some derivatives of the core structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide evidence of the therapeutic potential of such compounds against various microbial and fungal pathogens, indicating their relevance in developing new antibacterial and antifungal agents (J.J. Majithiya & B. Bheshdadia, 2022).
properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c1-24-16-14(18(27)25(2)19(24)28)17(23-15(22-16)10-7-8-10)29-9-13(26)21-12-6-4-3-5-11(12)20/h3-6,10H,7-9H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQMQKPHIDJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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